molecular formula C9H7NO2 B1600730 2,3-Dihydroisoquinoline-1,4-dione CAS No. 31053-30-2

2,3-Dihydroisoquinoline-1,4-dione

Cat. No. B1600730
CAS RN: 31053-30-2
M. Wt: 161.16 g/mol
InChI Key: WRRHHSIPJQOVJM-UHFFFAOYSA-N
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Description

2,3-Dihydroisoquinoline-1,4-dione is a chemical compound with the molecular formula C9H7NO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2,3-Dihydroisoquinoline-1,4-dione involves a metal-free switchable synthesis through the oxidation of isoquinolinium salts . This process constructs 1,4-bridged dihydroisoquinoline-3-ones for the first time via the sequential oxidation/annulation of isoquinolinium salts .


Chemical Reactions Analysis

2,3-Dihydroisoquinoline-1,4-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The diverse range of synthetic methods employs acryloyl benzamides as key substrates .


Physical And Chemical Properties Analysis

2,3-Dihydroisoquinoline-1,4-dione is a solid substance at room temperature . It has a molecular weight of 161.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

1. Metal-Free Air Oxidation

  • Summary of Application: This research describes the application of the readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate in reactions with primary amines. An unexpected in situ air oxidation that follows a cascade process allowed the access to a series of isoquinoline-1,3,4 (2H)-triones .
  • Methods of Application: The original protocol was modified, utilizing a Staudinger reaction in the presence of trimethylphosphine, for the synthesis of Caspase inhibitor trione with a free NH group .
  • Results or Outcomes: The research led to the synthesis of a series of isoquinoline-1,3,4 (2H)-triones, a class of heterocyclic compounds of great interest containing an oxygen-rich heterocyclic scaffold .

2. Synthesis of Isoquinoline-1,3 (2H,4H)-dione

  • Summary of Application: This research focuses on the synthesis of isoquinoline-1,3 (2H,4H)-dione compounds using different radical precursors .
  • Methods of Application: The research employed acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones .
  • Results or Outcomes: The research led to the development of diverse range of synthetic methods for isoquinoline-1,3-diones .

3. Biological Properties of 3,4-Dihydroisoquinoline Derivatives

  • Summary of Application: 3,4-Dihydroisoquinoline derivatives have several important biological properties and are of interest to the pharmaceutical industry .
  • Results or Outcomes: The derivatives have shown antimetastatic, anti-inflammatory and analgesic, antiarrhythmic, antiaggregatory, antihypertensive, and antibacterial properties .

4. Annelation of 3,4-Dihydroisoquinoline

  • Summary of Application: This research focuses on the annelation of 3,4-dihydroisoquinoline by 2-acetylcycloheptane-1,3-dione .
  • Results or Outcomes: The research led to the synthesis of new condensed 3,4-dihydroisoquinoline derivatives .

5. Switchable Synthesis of 1,4-Bridged Dihydroisoquinoline-3-Ones

  • Summary of Application: This research describes the switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones .
  • Methods of Application: The research employed an iodine (III)-mediated dual radical addition/radical coupling strategy .
  • Results or Outcomes: The research led to the development of site-selective transformations .

6. Biological Evaluation of 1,4-Disubstituted-3,4-Dihydroisoquinoline

  • Summary of Application: This research focuses on the design, synthesis, and biological evaluation of 1,4-disubstituted-3,4-dihydroisoquinoline .
  • Methods of Application: The research employed docking mode for the interaction of the compound with the hydrophobic P1 and P2 pocket .
  • Results or Outcomes: The research led to the identification of important pharmacophores of the tubulin polymerization inhibitors .

7. Convenient Cascade Approach for the Access to Isoquinoline-1,3,4 (2H)-triones

  • Summary of Application: This research describes a very useful application of the readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate in reactions with primary amines. An unexpected in situ air oxidation that follows a cascade process allowed the access to a series of isoquinoline-1,3,4 (2H)-triones .
  • Methods of Application: A modification of the original protocol, utilizing a Staudinger reaction in the presence of trimethylphosphine, was necessary for the synthesis of Caspase inhibitor trione with free NH group .
  • Results or Outcomes: The research led to the synthesis of a series of isoquinoline-1,3,4 (2H)-triones, a class of heterocyclic compounds of great interest containing an oxygen-rich heterocyclic scaffold .

8. Synthesis of Anticancer Agents 1,4-Disubstituted Phthalazines

  • Summary of Application: This research focuses on the synthesis of anticancer agents 1,4-disubstituted phthalazines .
  • Methods of Application: The research employed displacement reactions with thiols .
  • Results or Outcomes: The research led to the synthesis of anticancer agents 1,4-disubstituted phthalazines .

9. Preparation of Gd (III)-complexes

  • Summary of Application: This research focuses on the preparation of Gd (III)-complexes .
  • Methods of Application: The research involved reactions with secondary amines .
  • Results or Outcomes: The research led to the preparation of Gd (III)-complexes .

Safety And Hazards

The safety information for 2,3-Dihydroisoquinoline-1,4-dione includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for the study of 2,3-Dihydroisoquinoline-1,4-dione could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, there is interest in the development of novel 2,3-Dihydroisoquinoline-1,4-dione analogs with potent biological activity .

properties

IUPAC Name

2,3-dihydroisoquinoline-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRHHSIPJQOVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500781
Record name 2,3-Dihydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroisoquinoline-1,4-dione

CAS RN

31053-30-2
Record name 2,3-Dihydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
C Yang, X Zhang, D Zhang-Negrerie… - The Journal of Organic …, 2015 - ACS Publications
The synthesis of an undocumented skeleton of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones has been discovered and reported. The reaction consists of an intramolecular cyclization …
Number of citations: 27 pubs.acs.org
A Di Mola, C Tedesco, A Massa - Molecules, 2019 - mdpi.com
Herein we describe a very useful application of the readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate in reactions with primary amines. An unexpected in …
Number of citations: 4 www.mdpi.com
YC Wang, Z Fang, KK Huang, G Qiu, JB Liu - Molecular Catalysis, 2020 - Elsevier
A facile preparation of 3-hydroxylisoquinolin-1, 4-diones and piperidine-2,5-dione from alkyne-tethered amide is reported under cerium photocatalysis and O 2 balloon. The reaction …
Number of citations: 4 www.sciencedirect.com
F Mittendorf, F Mohr, SF Kirsch - The Journal of Organic Chemistry, 2020 - ACS Publications
A novel ring expansion based on the readily available 2-azido-2-phenyl-indan-1,3-dione is described. Treatment with primary amines and cesium carbonate in a two-step sequence …
Number of citations: 2 pubs.acs.org
R Liu, M Li, W **e, H Zhou, Y Zhang… - The Journal of Organic …, 2019 - ACS Publications
In this work, switchable synthesis of isoquinolin-1-one and 3-hydroxylisoquinolin-1,4-dione from 2-alkynylbenzamide is reported. The transformation works well with good yields and a …
Number of citations: 42 pubs.acs.org
X Cheng, X Yan, M Li, S Yadav, Y Lin… - Current Chinese …, 2022 - ingentaconnect.com
Background: The versatile 2-alkynylbenzamde has been reported to produce many privileged skeletons, like isoquinolin-1-ones, isocoumarin-1-imines, isoindolin-1-ones, and …
Number of citations: 0 www.ingentaconnect.com
K Sakthivel, K Srinivasan - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
Synthesis of 3,3-disubstituted-2,3-dihydroazanaphthoquinones via simultaneous alkyne oxidation and nitrile hydration of ortho -alkynylarenenitriles - Organic & Biomolecular Chemistry (…
Number of citations: 8 pubs.rsc.org
KC Chen, IJ Barve, CM Sun - Organic letters, 2019 - ACS Publications
A catalyst-controlled highly chemoselective and regioselective intramolecular cycloamidation of triazol-1-ylbenzamides toward the synthesis of scarcely known heterocycles is reported. …
Number of citations: 16 pubs.acs.org
R Liu, M Yang, W **e, W Dong, H Zhou… - The Journal of …, 2020 - ACS Publications
In this work, 1,4-dioxane-mediated hydroxylhydrative aza-cyclization of 2-alkynylbenzamide is developed for the synthesis of 3-hydroxylisoindolin-1-ones. The transformation proceeds …
Number of citations: 12 pubs.acs.org
SS Saralaya, S Kanakamajalu - Mapana Journal of …, 2023 - search.ebscohost.com
Buparvaquone 1a is a predominant anti-protozoal drug, it belongs to the pharmacologically active class of hydroxynaphthoquinones. There are numerous publications on the wide …
Number of citations: 3 search.ebscohost.com

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